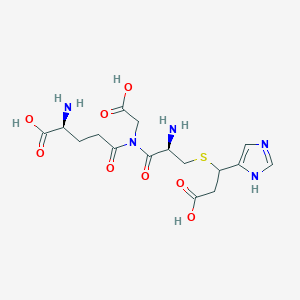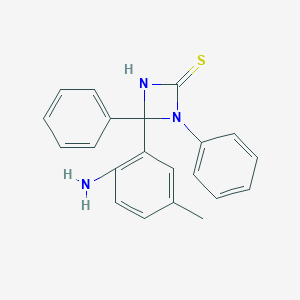
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione, also known as CIGB-325, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of glutathione, a tripeptide that plays a crucial role in antioxidant defense and detoxification in the body. CIGB-325 has been shown to have a variety of biochemical and physiological effects, and has been investigated as a potential treatment for several diseases.
Mechanism of Action
The mechanism of action of S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce oxidative stress, inflammation, and tumor growth. It has also been shown to improve cardiac function and reduce neuronal damage in animal models of ischemic heart disease and Alzheimer's disease, respectively.
Advantages and Limitations for Lab Experiments
One advantage of S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione is that it is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects in humans.
Future Directions
There are several future directions for the study of S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione. One direction is to further investigate its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione is synthesized through a multi-step process that involves the chemical modification of glutathione. The first step involves the protection of the amino and carboxyl groups of glutathione, followed by the addition of an imidazole ring to the protected amino group. The resulting compound is then deprotected and coupled with a carboxylic acid to form this compound.
Scientific Research Applications
S-(2-Carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In preclinical studies, this compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been investigated as a potential treatment for ischemic heart disease and Alzheimer's disease.
properties
CAS RN |
134381-44-5 |
|---|---|
Molecular Formula |
C16H23N5O8S |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-carboxy-1-(1H-imidazol-5-yl)ethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H23N5O8S/c17-8(16(28)29)1-2-12(22)21(5-14(25)26)15(27)9(18)6-30-11(3-13(23)24)10-4-19-7-20-10/h4,7-9,11H,1-3,5-6,17-18H2,(H,19,20)(H,23,24)(H,25,26)(H,28,29)/t8-,9-,11?/m0/s1 |
InChI Key |
LISSZDOYKZVZMS-HBEAOTSJSA-N |
Isomeric SMILES |
C1=C(NC=N1)C(CC(=O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
Canonical SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
synonyms |
2-CIEglu GS(CIE) S-(2-carboxy-1-(1H-imidazol-4-yl)ethyl)glutathione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)